molecular formula C23H29N5O4 B12187046 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide

1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide

Cat. No.: B12187046
M. Wt: 439.5 g/mol
InChI Key: YQAPFFBNVVHJFS-UHFFFAOYSA-N
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Description

1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a piperidine ring. The indole nucleus is known for its presence in many bioactive molecules, making this compound of significant interest in pharmaceutical and chemical research.

Properties

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

IUPAC Name

1-[4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N5O4/c24-22(31)16-7-9-26(10-8-16)20(29)5-6-21(30)27-11-13-28(14-12-27)23(32)18-15-25-19-4-2-1-3-17(18)19/h1-4,15-16,25H,5-14H2,(H2,24,31)

InChI Key

YQAPFFBNVVHJFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:

Biological Activity

1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide, commonly referred to as a complex organic compound, exhibits significant biological activity due to its intricate structural features. This compound integrates an indole moiety and a piperazine ring, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O4C_{23}H_{29}N_{5}O_{4} with a molecular weight of 439.5 g/mol. The structure is characterized by:

  • Indole Moiety : Imparts biological significance through interactions with various receptors.
  • Piperazine Ring : Known for its role in enhancing the pharmacological profile of compounds.
PropertyValue
Molecular FormulaC23H29N5O4
Molecular Weight439.5 g/mol
CAS Number1081138-37-5

The biological activity of 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The indole structure allows binding to serotonin receptors, which may influence mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
  • Cell Signaling Modulation : Alters signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 1-{4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoyl}piperidine-4-carboxamide. Notably:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives with indole and piperazine structures showed significant cytotoxicity against various cancer cell lines, suggesting that the compound could be a candidate for further anticancer drug development .
  • Anti-inflammatory Mechanisms :
    • Research indicated that similar compounds inhibited pro-inflammatory cytokines in vitro, providing a basis for their use in inflammatory diseases .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage .

Summary of Biological Activities

Activity TypeEvidence Source
AnticancerCytotoxicity studies
Anti-inflammatoryCytokine inhibition research
NeuroprotectiveOxidative stress protection studies

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